1-((1-(1-(2-fluorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a 2-fluorobenzoyl group, an azetidin-3-yl group, a 1H-1,2,3-triazol-4-yl group, and a pyrrolidin-2-one group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains several cyclic structures, including a benzene ring (part of the 2-fluorobenzoyl group), an azetidine ring, a 1,2,3-triazole ring, and a pyrrolidinone ring. These rings are likely to confer rigidity to the molecule and could influence its chemical reactivity and interactions with biological targets .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of polar functional groups, and its stability could be affected by the presence of reactive groups. Without more specific information, it’s difficult to provide a detailed analysis of its properties .Scientific Research Applications
Synthesis and Evaluation for Antimicrobial Activity
Research has explored the antimicrobial properties of compounds containing azetidin-3-yl and triazol-4-yl motifs. A study on nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents demonstrates the preparation of compounds with significant activity against Gram-negative organisms, including Haemophilus influenzae and Moraxella catarrhalis. The research underlines the potential of azetidine and triazole-containing compounds in expanding the spectrum of activity of oxazolidinone class antibiotics to include Gram-negative bacteria, showcasing the relevance of such structures in developing novel antibacterial agents (Genin et al., 2000).
Antitumor and Anticonvulsant Properties
Compounds featuring pyrroloazepine derivatives, which include azetidin-3-yl and fluorobenzoyl groups, have been synthesized and evaluated for their antihypertensive and antiplatelet aggregation activities, indicating potential therapeutic applications in cardiovascular disorders. Such compounds exhibit potent alpha 1-adrenergic and serotonin 2 (5-HT2) receptor antagonist activities, suggesting a novel approach to antihypertensive treatment and cardiovascular risk management (Mizuno et al., 1999).
Enhancement of Photophysical Properties
The modification of electronic properties and quantum efficiency in blue Ir(III) carbene complexes through different azole-pyridine-based N^N′ ligands, including azetidine and pyrrolidine motifs, has been studied. This research illustrates the impact of ligand modification on the photophysical properties of these complexes, providing insights into the design of highly efficient phosphorescent emitters for organic light-emitting diodes (OLEDs). The systematic addition of N substitution in N^N′ ligands influences the HOMO–LUMO energy gap and emission spectra, highlighting the role of these structural units in tuning the electronic properties of phosphorescent materials (Liu et al., 2014).
Novel Syntheses and Biological Activities
Exploratory syntheses based on enaminones, leading to compounds with embedded pyrazoles and antimicrobial or antitumor activities, emphasize the utility of azetidine-based frameworks in medicinal chemistry. These syntheses generate novel structures with significant biological activity, further reinforcing the potential of such chemical scaffolds in drug development and therapeutic applications. The creation of diverse compounds through innovative synthetic routes opens avenues for the discovery of new drugs with enhanced efficacy and specificity (Riyadh, 2011).
Future Directions
The study of complex organic compounds like this one is a vibrant area of research in chemistry and biology. Future research could explore the synthesis of this compound, its reactivity, its physical and chemical properties, and its potential biological activity. Such studies could contribute to our understanding of this compound and its potential applications .
Mechanism of Action
Target of Action
It is known that compounds containing imidazole, a similar heterocyclic moiety, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
This could result in changes to cellular processes, leading to the observed biological effects .
Biochemical Pathways
Given the broad range of activities associated with similar compounds, it is likely that multiple pathways could be affected .
Result of Action
Based on the activities associated with similar compounds, the effects could range from antimicrobial activity to modulation of inflammatory responses .
Properties
IUPAC Name |
1-[[1-[1-(2-fluorobenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2/c18-15-5-2-1-4-14(15)17(25)22-10-13(11-22)23-9-12(19-20-23)8-21-7-3-6-16(21)24/h1-2,4-5,9,13H,3,6-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXITHMBWOGIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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